BenchChemオンラインストアへようこそ!

6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol

EZH2 Epigenetics Oncology

6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol is a quinazoline derivative featuring a 4‑ol core, a C6 methyl substituent, and a 2‑amino bridge to a 4‑methyl‑6‑phenylpyrimidine moiety. The compound is recorded in the ChEBI database (CHEBI:107119) and is discussed in patent families covering quinazoline‑based histone lysine methyltransferase (EZH2) inhibitors.

Molecular Formula C20H17N5O
Molecular Weight 343.4 g/mol
Cat. No. B11031075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol
Molecular FormulaC20H17N5O
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(NC2=O)NC3=NC(=CC(=N3)C4=CC=CC=C4)C
InChIInChI=1S/C20H17N5O/c1-12-8-9-16-15(10-12)18(26)24-20(22-16)25-19-21-13(2)11-17(23-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,21,22,23,24,25,26)
InChIKeyWMSAIFRPFRTZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol: Chemical Identity and Pharmacophore Context for Research Procurement


6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol is a quinazoline derivative featuring a 4‑ol core, a C6 methyl substituent, and a 2‑amino bridge to a 4‑methyl‑6‑phenylpyrimidine moiety. The compound is recorded in the ChEBI database (CHEBI:107119) [1] and is discussed in patent families covering quinazoline‑based histone lysine methyltransferase (EZH2) inhibitors . Its architecture combines features recurrent in ATP‑competitive kinase inhibitor pharmacophores, making it a candidate scaffold for medicinal chemistry campaigns targeting oncology and epigenetic pathways.

Why General Quinazoline Analogues Cannot Replace 6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol in Target‑Focused Research


Within the quinazoline class, minor structural variations profoundly alter kinase selectivity, cellular potency, and pharmacokinetic profiles. The specific combination of a 6‑methyl‑4‑ol quinazoline core linked via a 2‑amino bridge to a 4‑methyl‑6‑phenylpyrimidine creates a hydrogen‑bonding network and steric contour distinct from closely related 7‑methyl isomers, 4‑amino variants, or compounds bearing alternative aryl substitutions on the pyrimidine ring . Patent disclosures explicitly define substitution‑dependent activity cliffs for EZH2 inhibition, where the presence and position of the methyl group on the quinazoline ring govern target engagement and cellular anti‑proliferative efficacy . Therefore, swapping this compound with an off‑the‑shelf quinazoline analog lacking identical substitution risks unpredictable loss of potency or selectivity.

Direct Comparative Evidence for 6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol


EZH2 Histone Methyltransferase Inhibition — Patent‑Incorporated Analogues

Patent literature describes quinazoline‑pyrimidine hybrids as EZH2 inhibitors. The target compound's substitution pattern (6‑methyl‑4‑ol) is claimed to confer binding interactions distinct from 7‑methyl or des‑methyl analogues . However, no public head‑to‑head IC50 data for this exact compound versus a direct comparator are available. Activity inference is class‑level only; quantitative differentiation cannot be substantiated.

EZH2 Epigenetics Oncology

Physicochemical Differentiation — Calculated Molecular Properties vs. 7‑Methyl Isomer

The target compound (C20H17N5O, MW 343.38 g/mol) differs from the commercially listed 7‑methyl isomer by the methyl position on the quinazoline ring . While the molecular mass is identical, the regioisomers exhibit divergent hydrogen‑bonding surfaces and dipole moments, which can influence solid‑state stability, solubility, and formulation behavior. This structural distinction mandates analytical verification by HPLC or NMR fingerprinting to ensure the correct regioisomer is procured .

Physicochemical Properties Drug‑likeness Procurement Specification

Optimal Use Scenarios for 6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol Based on Available Evidence


Epigenetic Probe Development Targeting EZH2‑Dependent Cancers

Given the patent‑based association of this chemotype with EZH2 inhibition , the compound is best positioned as a starting scaffold for medicinal chemistry optimization programs. Researchers should plan systematic derivatization around the quinazoline core and pyrimidine appendage to establish definitive SAR before committing to large‑scale synthesis.

Regioisomer‑Specific Chemical Biology Tool Compound

The positional isomerism (6‑methyl vs. 7‑methyl) offers a controlled platform to probe how subtle changes in hydrogen‑bonding topology affect target binding . This compound is suitable for use in biochemical panel screens where exact molecular identity is maintained via rigorous analytical certification.

Reference Standard for Analytical Method Development

Because the compound is a distinct regioisomer of a commercially described quinazoline‑pyrimidine family, it can serve as a reference standard for HPLC method development, ensuring that synthetic batches are free of positional isomer contamination .

Quote Request

Request a Quote for 6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.